Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-difluorophenyl acetate is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C10H10F2O2 .
Synthesis Analysis
While specific synthesis methods for Ethyl 2,5-difluorophenyl acetate were not found, a related compound, R-2-(2,5-difluorophenyl)pyrrolidine, has been synthesized using pyrrolidone as a raw material .Molecular Structure Analysis
The SMILES string for Ethyl 2,5-difluorophenyl acetate is FC(C=CC(F)=C1)=C1CC(OCC)=O . The InChI key is BURCDXBMXLYODS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2,5-difluorophenyl acetate is a combustible liquid . Its flash point is not applicable .Scientific Research Applications
Organic Peroxides and Ring Closure
Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate's reactivity with hydrogen peroxide under acidic conditions leads to novel organic peroxides and ring closure mechanisms, as investigated in early research on β- and γ-oxo-acids and esters (Cubbon & Hewlett, 1968).
Hydrogen Bonded Supramolecular Structures
Research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which are structurally related to ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, has revealed complex hydrogen-bonded supramolecular structures in various dimensions (Costa et al., 2007).
Polymorphism in Pharmaceutical Compounds
In the field of pharmaceuticals, studies on compounds similar to ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have focused on characterizing polymorphic forms using various spectroscopic and diffractometric techniques (Vogt et al., 2013).
Photolysis in Amines and Alcohols
Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate's potential for photolysis has been explored, with studies on similar compounds indicating various photolytic pathways and product formations in different solvents (Ang & Prager, 1992).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWMEDKQZABTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645621 |
Source
|
Record name | Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate | |
CAS RN |
898753-16-7 |
Source
|
Record name | Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.